N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide
Description
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Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5/c19-13-3-1-2-4-15(13)23-10-18(22)20-8-7-14(21)12-5-6-16-17(9-12)25-11-24-16/h1-6,9,14,21H,7-8,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRAWIUQBCPJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)COC3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, safety profile, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is often associated with bioactive compounds. Its molecular formula is , with a molecular weight of approximately 345.34 g/mol. The structure includes a hydroxypropyl group and a fluorophenoxy moiety, contributing to its biological activity.
The mechanism of action of this compound is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity.
- Interaction with Cellular Targets : The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds with amino acid residues.
- Induction of Apoptosis : Studies suggest that this compound may induce apoptosis in cancer cells through the disruption of microtubule assembly and cell cycle arrest.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, leading to cell death through multiple pathways including:
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the S phase.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, making it a candidate for further development as an anticancer agent.
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 | 10 | Apoptosis |
| Study B | MCF-7 | 15 | Cell cycle arrest |
| Study C | HeLa | 12 | Microtubule disruption |
Anti-inflammatory Activity
In addition to its anticancer properties, preliminary data suggest that this compound may exhibit anti-inflammatory effects. It could potentially modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.
Safety Profile and Toxicity
While the biological activity of this compound is promising, safety assessments are crucial. Current data on toxicity indicate:
- Low Cytotoxicity : Early studies suggest that the compound has low cytotoxicity towards normal cells compared to cancer cells.
- Safety Concerns : Further research is needed to fully understand any potential side effects or toxicity levels associated with prolonged exposure or high doses.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the same class. For instance:
- A study on related benzodioxole derivatives demonstrated potent anti-cancer activity in vivo, supporting the hypothesis that structural motifs similar to those in this compound may enhance therapeutic efficacy against tumors.
Preparation Methods
Nucleophilic Aromatic Substitution
The 2-(2-fluorophenoxy)acetic acid intermediate is synthesized via a nucleophilic substitution reaction between 2-fluorophenol and chloroacetic acid under alkaline conditions.
Procedure :
- Reagents : 2-Fluorophenol (1.0 equiv), chloroacetic acid (1.2 equiv), sodium hydroxide (2.0 equiv).
- Conditions : The reaction is conducted in aqueous NaOH (10% w/v) at 80–90°C for 6–8 hours.
- Workup : Acidification with HCl to pH 2–3 precipitates the product, which is recrystallized from ethanol/water (1:1).
Mechanistic Insight :
The phenoxide ion, generated in situ, attacks the electrophilic carbon of chloroacetic acid, displacing chloride and forming the ether linkage. The reaction proceeds via an SN2 mechanism, favored by the polar aprotic solvent effect of water under basic conditions.
Yield : 70–85% (typical for analogous reactions).
Synthesis of 3-(Benzo[d]dioxol-5-yl)-3-hydroxypropylamine
Nitroaldol (Henry) Reaction
A nitroaldol reaction between benzo[d]dioxole-5-carbaldehyde (piperonal) and nitroethane forms β-nitro alcohol, which is subsequently reduced to the amine.
Step 1: Nitroaldol Reaction
- Reagents : Piperonal (1.0 equiv), nitroethane (1.5 equiv), ammonium acetate (catalyst).
- Conditions : Reflux in ethanol for 12 hours.
- Product : 3-(Benzo[d]dioxol-5-yl)-3-hydroxy-2-nitropropane.
Step 2: Reduction of Nitro Group
- Reagents : Hydrogen gas (1 atm), Raney nickel catalyst.
- Conditions : Hydrogenation in methanol at 25°C for 4 hours.
- Product : 3-(Benzo[d]dioxol-5-yl)-3-hydroxypropylamine.
Yield : 60–75% over two steps.
Alternative Route: Epoxide Ring-Opening
An epoxide intermediate, synthesized from piperonyl alcohol and epichlorohydrin, undergoes nucleophilic attack by ammonia.
Procedure :
- Epoxide Synthesis : Piperonyl alcohol reacts with epichlorohydrin in the presence of BF3·Et2O to form 3-(benzo[d]dioxol-5-yl)oxirane.
- Ammonolysis : The epoxide is treated with aqueous ammonia (28%) at 60°C for 8 hours, yielding the amino alcohol.
Advantages : Higher regioselectivity compared to nitroaldol routes.
Amide Bond Formation
Activation of 2-(2-Fluorophenoxy)acetic Acid
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2):
- Reagents : 2-(2-Fluorophenoxy)acetic acid (1.0 equiv), SOCl2 (2.0 equiv).
- Conditions : Reflux in anhydrous dichloromethane (DCM) for 2 hours.
Coupling with 3-(Benzo[d]dioxol-5-yl)-3-hydroxypropylamine
The acid chloride reacts with the amine under Schotten-Baumann conditions:
- Reagents : Acid chloride (1.1 equiv), amine (1.0 equiv), triethylamine (2.0 equiv).
- Conditions : Stirred in DCM at 0°C to room temperature for 4 hours.
- Workup : Extraction with DCM, washing with NaHCO3 and brine, followed by solvent evaporation.
Yield : 65–80%.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 6.85–6.78 (m, 3H, aromatic), 5.95 (s, 2H, dioxole), 4.55 (s, 2H, OCH2CO), 3.65–3.55 (m, 1H, CHNH), 2.85–2.75 (m, 2H, CH2NH).
- IR (KBr) : 3310 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide).
Optimization and Challenges
Protecting Group Strategies
The hydroxyl group in 3-(benzo[d]dioxol-5-yl)-3-hydroxypropylamine may require protection (e.g., as a tert-butyldimethylsilyl ether) during amide coupling to prevent side reactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitution and amide coupling. Key steps include:
- Step 1 : Formation of the benzo[d][1,3]dioxol-5-yl intermediate via Friedel-Crafts alkylation or coupling reactions (e.g., using Pd/C catalysis under hydrogenation conditions) .
- Step 2 : Introduction of the 2-fluorophenoxy moiety via SN2 displacement with 2-fluorophenol in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Step 3 : Amide bond formation using coupling agents like EDCI/HOBt, monitored by TLC or HPLC for purity (>95%) .
- Critical Parameters : Solvent choice (e.g., DMSO vs. ethanol), temperature control, and stoichiometric ratios of reagents (e.g., 1.2:1 molar ratio of amine to acyl chloride) significantly impact yield (typically 50–70%) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the 2-fluorophenoxy group (δ 6.8–7.3 ppm for aromatic protons) and the hydroxypropyl chain (δ 3.5–4.0 ppm for CH-OH) .
- HRMS : Validate molecular weight (e.g., [M+H]+ expected at m/z 388.132) with <2 ppm error .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Mechanistic Replication : Reproduce assays under standardized conditions (e.g., enzyme inhibition using recombinant proteins vs. cell-based models) to isolate variables like off-target effects .
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing 2-fluorophenoxy with thiophenoxy or methoxy groups) to determine if activity discrepancies arise from substituent electronic effects .
- Data Harmonization : Use meta-analysis tools (e.g., RevMan) to aggregate results from independent studies, adjusting for variables like purity (>95% vs. commercial-grade samples) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., Hsp90 or plant auxin receptors)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to Hsp90’s C-terminal domain, focusing on hydrogen bonding between the acetamide carbonyl and Lys414 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex, analyzing RMSD (<2 Å indicates stable binding) .
- Pharmacophore Mapping : Identify critical features (e.g., the 2-fluorophenoxy group’s hydrophobic π-π stacking with Phe138 in auxin receptors) .
Q. What experimental designs are recommended for studying metabolic stability in vitro?
- Methodological Answer :
- Hepatocyte Incubation : Use primary rat hepatocytes (1 × 10⁶ cells/mL) in Williams’ Medium E, incubating with 10 µM compound for 0–4 hours. Terminate reactions with acetonitrile, then analyze via LC-MS/MS to calculate half-life (t1/2) .
- CYP450 Inhibition Assay : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) to assess IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
